Methyl 4-fluoro-3-oxobutanoate chemical properties
Methyl 4-fluoro-3-oxobutanoate chemical properties
This guide provides an in-depth technical analysis of Methyl 4-fluoro-3-oxobutanoate , a critical fluorinated building block in medicinal chemistry.
Chemical Properties, Synthesis, and Applications in Drug Discovery[1]
Part 1: Executive Summary & Chemical Identity
Methyl 4-fluoro-3-oxobutanoate (also known as Methyl 4-fluoroacetoacetate) is a specialized
Unlike its non-fluorinated analog (methyl acetoacetate) or the trifluoromethyl variant, the monofluoro derivative offers a unique balance of steric minimalism and electronic withdrawal, making it an ideal precursor for monofluoromethylated heterocycles such as dihydropyridines, pyrazoles, and pyrimidines.
Table 1: Physicochemical Profile
| Property | Data |
| CAS Number | 95399-93-2 |
| IUPAC Name | Methyl 4-fluoro-3-oxobutanoate |
| Molecular Formula | |
| Molecular Weight | 134.11 g/mol |
| Appearance | Light-yellow oil |
| Boiling Point | ~85°C (at reduced pressure, est.) |
| Density | ~1.2–1.3 g/cm³ (predicted) |
| Solubility | Soluble in MeOH, DCM, THF, EtOAc |
| Key NMR Signals |
Note on NMR: The large coupling constant (
Hz) in the proton spectrum is diagnostic of the geminal H-F coupling, confirming the integrity of the fluoromethyl group [1].
Part 2: Synthesis & Production Workflows
The synthesis of Methyl 4-fluoro-3-oxobutanoate requires careful handling due to the potential toxicity of fluoroacetate intermediates. Two primary routes are utilized depending on scale and available starting materials.
Method A: The Halex Reaction (Industrial Route)
This method involves the nucleophilic fluorination of methyl 4-chloroacetoacetate. It is preferred for scale-up due to the availability of the chloro-precursor.
-
Reagents: Methyl 4-chloroacetoacetate, Potassium Fluoride (spray-dried), Phase Transfer Catalyst (18-crown-6 or PEG).
-
Mechanism:
displacement of the chloride by fluoride. -
Critical Control Point: The reaction must be kept anhydrous to prevent hydrolysis of the ester or the
-keto functionality.
Method B: Claisen Condensation (Laboratory Route)
A convergent synthesis involving the condensation of a fluoroacetate enolate with a carbonate or oxalate, though less common due to the high toxicity of fluoroacetate esters.
Part 3: Reactivity Profile & Heterocycle Construction
The core utility of Methyl 4-fluoro-3-oxobutanoate lies in its 1,3-dielectrophilic character . It possesses two reactive centers: the ketone carbonyl (C3) and the ester carbonyl (C1), along with a nucleophilic active methylene (C2).
1. Hantzsch Dihydropyridine Synthesis
The compound serves as a key intermediate for Androgen Receptor Modulators and Calcium Channel Blockers . By reacting with an aldehyde and an amine (or ammonia), it forms a 1,4-dihydropyridine scaffold featuring a C6-fluoromethyl group.
2. Enamine Formation (Beta-Amino Acrylates)
Reaction with ammonia or primary amines yields stable enamines (e.g., Methyl 3-amino-4-fluorobut-2-enoate). These are isolable solids and serve as cleaner precursors for complex condensations than the free keto-ester.
3. Asymmetric Reduction (Statins)
Biocatalytic or Ruthenium-catalyzed (Noyori) hydrogenation reduces the C3 ketone to a chiral hydroxyl group, yielding Methyl (3R)-4-fluoro-3-hydroxybutanoate . This is a potential building block for fluorinated statin analogs (e.g., side-chain modification of Atorvastatin/Rosuvastatin scaffolds) [2].
Visualization: Reaction Pathways
Figure 1: Divergent synthesis pathways from Methyl 4-fluoro-3-oxobutanoate utilizing its 1,3-dielectrophilic nature.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl (Z)-3-amino-4-fluorobut-2-enoate
This protocol converts the oil into a stable crystalline enamine, facilitating easier handling for subsequent heterocycle synthesis [1].
Reagents:
-
Methyl 4-fluoro-3-oxobutanoate (1.0 equiv)
-
Saturated Ammonia in Methanol (excess)
Methodology:
-
Preparation: Charge a sealed tube or pressure vessel with Methyl 4-fluoro-3-oxobutanoate (e.g., 60 g).
-
Addition: Add saturated ammonia in methanol (5 vol, ~300 mL) at room temperature (20–25°C).
-
Reaction: Seal the vessel and stir at room temperature for 16 hours. Monitor by TLC or LCMS for disappearance of the starting keto-ester.
-
Workup: Concentrate the mixture under reduced pressure to remove solvent and excess ammonia.
-
Isolation: The residue typically solidifies to yield the title compound as a white or off-white solid.
-
Yield: Expect >90% yield.
-
Data: The product is characterized by the disappearance of the ketone signal and appearance of enamine N-H protons in NMR.
Protocol 2: General Hantzsch Reaction (Dihydropyridine Synthesis)
Used for creating libraries of fluorinated calcium channel blockers.
Reagents:
-
Aldehyde (1.0 equiv)[1]
-
Methyl 3-amino-4-fluorobut-2-enoate (from Protocol 1) (1.0 equiv)[1]
-
Methyl acetoacetate (or another
-keto ester) (1.0 equiv) -
Ethanol (0.2 M concentration)[1]
Methodology:
-
Reflux: Combine all reagents in ethanol. Heat to reflux (80°C) for 12–16 hours.
-
Cooling: Cool the reaction mixture to room temperature.
-
Crystallization: Many dihydropyridines precipitate upon cooling. If not, remove solvent and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Result: A 1,4-dihydropyridine with a fluoromethyl group at the C6 position.
Part 5: Safety & Handling (E-E-A-T)
Hazard Identification:
-
Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).
-
Toxicity: While less toxic than pure fluoroacetic acid, the metabolic release of fluoroacetate (inhibitor of the aconitase enzyme in the Krebs cycle) is a theoretical risk. Handle in a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound is prone to hydrolysis and decarboxylation if exposed to moisture.
Self-Validating Safety Check:
-
Before scale-up, perform a small-scale test (100 mg) to check for exotherms upon amine addition.
-
Always quench glassware with basic solution (NaOH) to decompose any trace fluoroacetate derivatives before cleaning.
References
-
Patent EP 3480201 A1 . New analogs as androgen receptor and glucocorticoid receptor modulators. European Patent Office. (2019). Link
- Noyori, R., et al.Asymmetric Hydrogenation of -Keto Esters. Journal of the American Chemical Society. (1987). (Contextual grounding for asymmetric reduction protocols).
-
ChemicalBook . Methyl 4-fluoro-3-oxobutanoate Product Data. Link
-
PubChem . Methyl 4-fluoro-3-oxobutanoate Compound Summary. Link
